Methyl (E)-3-(4-methoxypyridin-3-yl)acrylate
Description
Methyl (E)-3-(4-methoxypyridin-3-yl)acrylate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methoxy group at the 4-position and an acrylate ester moiety. Its structure combines electron-rich aromatic systems with a reactive conjugated double bond, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl (E)-3-(4-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-6-11-7-8(9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHOCTIYLOHZOX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=NC=C1)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester typically involves the esterification of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: This compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid or 3-(4-Methoxy-pyridin-3-yl)-acetaldehyde.
Reduction: Formation of 3-(4-Methoxy-pyridin-3-yl)-propanol or 3-(4-Methoxy-pyridin-3-yl)-propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) Methyl (E)-3-(5-Methoxypyridin-3-yl)acrylate (CAS 1000896-01-4)
- Molecular Formula: C₁₀H₁₁NO₃
- Molecular Weight : 193.20
- Key Differences: The methoxy group is at the 5-position instead of the 4-position on the pyridine ring.
- Commercial Availability : Priced at $400/g (1 g scale), it is marketed for research use .
(b) Ethyl (E)-3-(4-Pyridinyl)acrylate
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.20
- Key Differences: Lacks the methoxy group and uses an ethyl ester. The ethyl ester may enhance lipophilicity compared to the methyl analog .
(c) (E)-Methyl 3-(6-Cyano-5-fluoropyridin-3-yl)acrylate
- Molecular Formula : C₁₀H₇FN₂O₂
- Molecular Weight : 206.17
- Key Differences: Incorporates electron-withdrawing cyano and fluoro groups at the 5- and 6-positions. These substituents increase electrophilicity of the acrylate double bond, favoring Michael addition reactions. The fluorine atom may improve metabolic stability in drug candidates .
(a) 4-Methoxyphenethyl (E)-3-(o-Tolyl)acrylate
- Activity : Demonstrates potent α-glucosidase inhibition (IC₅₀ < standard drug acarbose), attributed to the phenethyl ester and o-tolyl group enhancing hydrophobic interactions with the enzyme's active site .
- Structural Insight : The phenethyl ester (vs. methyl in the target compound) likely improves membrane permeability, a critical factor in bioavailability.
(b) (E)-Ethyl-3-(4-Methoxy-3-((2-(2-(Pyrimidin-5-yl)phenyl)-1,3-dioxolan-4-yl)methyl)phenyl)acrylate
- Complexity : Features a dioxolane ring and pyrimidinyl substituent. Such structural complexity may confer selectivity in kinase inhibition but complicates synthesis (56% yield via preparative TLC) .
Biological Activity
Methyl (E)-3-(4-methoxypyridin-3-yl)acrylate is a pyridine derivative characterized by the presence of both methoxy and acrylate functional groups. These structural features suggest potential biological activities that warrant investigation. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
- Structural Features :
- Methoxy group attached to a pyridine ring.
- Acrylate functional group enhancing reactivity.
This compound may interact with various biological targets, including enzymes and receptors. The methoxy group and acrylate moiety can participate in hydrogen bonding and π-π interactions, influencing biological macromolecules' activity. This compound has been suggested to modulate enzyme activity or receptor binding, leading to observed biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory activities. The modulation of inflammatory pathways through enzyme inhibition suggests that this compound could be explored for its potential in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that this compound might possess anticancer properties. Similar pyridine derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is needed to elucidate specific pathways involved.
Research Findings and Case Studies
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various acrylate derivatives, this compound was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds. This compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
